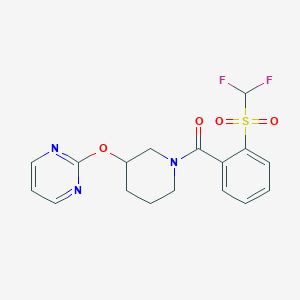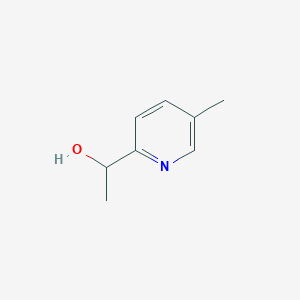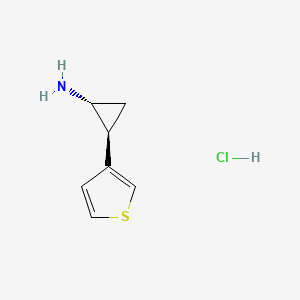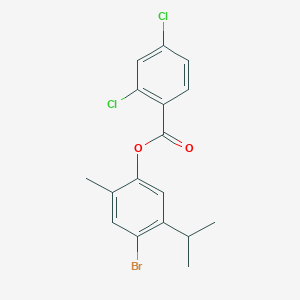![molecular formula C17H18N4O3 B2770997 5-((2-methoxy-5-methylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946203-70-9](/img/structure/B2770997.png)
5-((2-methoxy-5-methylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-methoxy-5-methylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H18N4O3 and its molecular weight is 326.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Potential
Pyrimidine derivatives exhibit a broad spectrum of biological activities, making them a focal point in drug discovery and development. For instance, novel heterocyclic compounds derived from visnaginone and khellinone, showing anti-inflammatory and analgesic properties, highlight the importance of pyrimidine derivatives in developing new therapeutic agents. These compounds were synthesized through a series of reactions involving pyrimidine bases, demonstrating their versatility in creating pharmacologically active molecules (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Crystallographic Studies
Crystallographic analysis of pyrimidine derivatives provides insights into their molecular structures, which is crucial for understanding their chemical behavior and interaction with biological targets. Studies on racemic mixtures and the crystal structure of specific pyrimidine derivatives reveal the intricacies of their molecular arrangements and hydrogen bonding patterns. This knowledge is pivotal for designing molecules with desired pharmacological properties (Low, Cobo, Cisneros, Quiroga, & Glidewell, 2004).
Chemical Transformations and Reactivity
The chemical reactivity of pyrimidine derivatives under various conditions has been explored to synthesize novel compounds with potential biological activities. For example, oxidative transformations of aminouracil derivatives into imidazolone by thallium(III) nitrate trihydrate in methanol illustrate the chemical versatility of pyrimidine bases in organic synthesis (Matsuura, Ueda, Nagai, Nagatsu, Sakakibara, Kurono, & Hatano, 1992).
Molecular and Crystal Structure Analysis
The study of molecular and crystal structures of pyrimidine derivatives, such as the analysis of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, contributes to our understanding of their potential as pharmaceutical agents. Such analyses shed light on the molecular interactions and structural features responsible for their biological activities (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009).
Novel Synthesis Methods
Innovative synthetic methods for creating pyrimidine derivatives, such as the development of novel methods for synthesizing chromeno[2,3-d]pyrimidine-2,4(3H)-diones, highlight the ongoing research efforts to expand the chemical toolbox available for drug development and other applications (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).
Propiedades
IUPAC Name |
5-(2-methoxy-5-methylanilino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-10-5-6-13(24-4)12(9-10)19-11-7-8-18-15-14(11)16(22)21(3)17(23)20(15)2/h5-9H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSWUOGKVVYLGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-cyclopentyl-3-((3,4-dimethylphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2770915.png)
![3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2770917.png)



![6-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B2770925.png)


![2-hydroxy-N-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]nicotinamide](/img/structure/B2770929.png)


![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2770934.png)
![4,4-dimethyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide](/img/structure/B2770935.png)
![2-{2-[3,4-dihydro-1(2H)-quinolinyl]-2-oxoethyl}-7-(4-fluoroanilino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2770936.png)
